molecular formula C12H22 B14678785 8,10-Dodecadiene CAS No. 35280-32-1

8,10-Dodecadiene

Cat. No.: B14678785
CAS No.: 35280-32-1
M. Wt: 166.30 g/mol
InChI Key: NJMCFBIRFRIKSQ-UHFFFAOYSA-N
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Description

8,10-Dodecadiene is an organic compound with the molecular formula C₁₂H₂₂. It is a diene, meaning it contains two double bonds within its carbon chain. This compound is known for its role as a sex pheromone in certain insect species, particularly in lepidopterous insects. The presence of conjugated double bonds in its structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

8,10-Dodecadiene can be synthesized through several methods. One common approach involves the Wittig reaction, which is a chemical reaction used to convert aldehydes or ketones into alkenes. In this case, the reaction between a 2-alkenal and a phosphorane with an appropriate carbon chain yields a mixture of isomers . Another method involves the hydroboration of a 2-alkynal followed by stereoselective reduction of the triple bond to a double bond using di-cyclohexylborane .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Wittig reactions due to their efficiency and the ability to produce high yields. The reaction conditions are carefully controlled to ensure the desired isomer is obtained. Chromatographic techniques, such as silica gel column chromatography impregnated with silver nitrate, are used to separate and purify the isomers .

Chemical Reactions Analysis

Types of Reactions

8,10-Dodecadiene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and ozone.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas in the presence of a catalyst.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for this compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution or ozone in a controlled environment.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: The major products are typically epoxides or diols.

    Reduction: The major product is the corresponding alkane.

    Substitution: The major products are halogenated alkenes.

Scientific Research Applications

8,10-Dodecadiene has several scientific research applications:

Mechanism of Action

The mechanism of action of 8,10-Dodecadiene as a sex pheromone involves its interaction with specific receptors in the olfactory system of insects. The compound binds to these receptors, triggering a series of molecular events that lead to behavioral changes in the insects, such as attraction or mating behavior. The exact molecular targets and pathways involved are still under investigation, but it is known that the compound’s structure plays a crucial role in its activity .

Comparison with Similar Compounds

8,10-Dodecadiene can be compared with other similar compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific role as a sex pheromone and its conjugated double bond structure, which makes it a valuable compound for various chemical and biological studies.

Properties

CAS No.

35280-32-1

Molecular Formula

C12H22

Molecular Weight

166.30 g/mol

IUPAC Name

dodeca-2,4-diene

InChI

InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h3,5,7,9H,4,6,8,10-12H2,1-2H3

InChI Key

NJMCFBIRFRIKSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=CC=CC

Origin of Product

United States

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